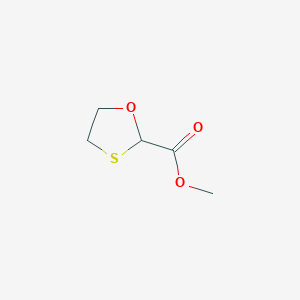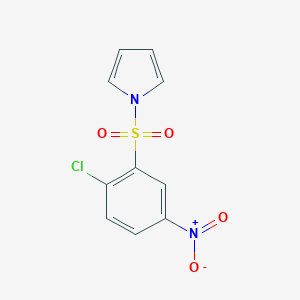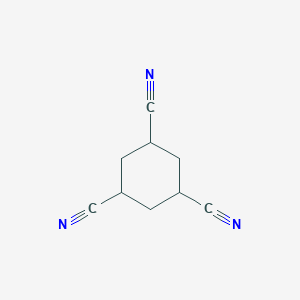
2-(戊硫基)烟酸
描述
This compound has garnered significant attention due to its potential therapeutic and environmental applications. It is characterized by the presence of a pentylthio group attached to the nicotinic acid structure, which imparts unique chemical properties.
科学研究应用
2-(Pentylthio)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
2-(Pentylthio)nicotinic acid, similar to nicotine, is likely to interact with nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in neuronal signaling and are involved in various physiological processes .
Biochemical Pathways
For instance, nicotine biosynthesis involves the conversion of niacin into 2,5-dihydropyridine through 3,6-dihydronicotinic acid . Given the structural similarity, 2-(Pentylthio)nicotinic acid might be involved in similar pathways.
Pharmacokinetics
Studies on nicotine, a related compound, have shown that it is rapidly absorbed and distributed in the body
Result of Action
Nicotine, a related compound, is known to influence both neuronal excitability and cell signaling mechanisms . These responses can contribute to the development or maintenance of dependence . It is possible that 2-(Pentylthio)nicotinic acid may have similar effects.
生化分析
Biochemical Properties
As a derivative of nicotinic acid, it may share some biochemical properties with its parent compound . Nicotinic acid is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Nicotinic acid, from which it is derived, is known to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nicotinic acid, the parent compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 2-(Pentylthio)nicotinic acid in laboratory settings. Studies on related compounds such as nicotinic acid have shown that these compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-(Pentylthio)nicotinic acid at different dosages in animal models have not been reported. Studies on nicotinic acid have shown that it can have varying effects at different dosages .
Metabolic Pathways
Nicotinic acid, from which it is derived, is involved in several metabolic pathways, including the NAD biosynthesis pathway .
Transport and Distribution
Nicotinic acid, the parent compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
Related compounds such as nicotinic acid are known to localize in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentylthio)nicotinic acid typically involves the introduction of a pentylthio group to the nicotinic acid structure. One common method is the reaction of nicotinic acid with pentylthiol in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction .
Industrial Production Methods: The process may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-(Pentylthio)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pentylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base and are often conducted in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinic acid derivatives.
相似化合物的比较
2-(Pentylthio)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
2-Chloronicotinic Acid: Known for its pharmaceutical applications.
2-Methylnicotinic Acid: Used in the synthesis of various organic compounds.
2-Hydroxynicotinic Acid: Studied for its biological activities.
Uniqueness: The presence of the pentylthio group in 2-(Pentylthio)nicotinic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific biological activities, distinguishing it from other nicotinic acid derivatives .
属性
IUPAC Name |
2-pentylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-3-4-8-15-10-9(11(13)14)6-5-7-12-10/h5-7H,2-4,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLCPQKUAQPOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379076 | |
| Record name | 2-(pentylthio)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-23-6 | |
| Record name | 2-(Pentylthio)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(pentylthio)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


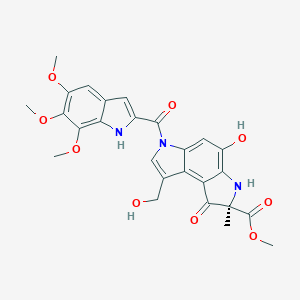

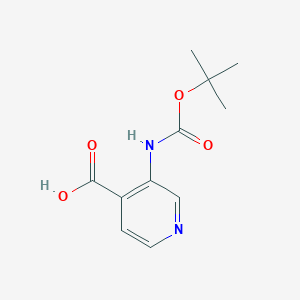



![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)


